molecular formula C27H23FN2O5 B2904300 2-(3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 902566-00-1

2-(3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No. B2904300
CAS RN: 902566-00-1
M. Wt: 474.488
InChI Key: UHPWEUAIZBZVRH-UHFFFAOYSA-N
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Description

The compound appears to contain a quinolinone structure, which is a type of heterocyclic compound. It also contains ethoxybenzoyl and methoxyphenyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of its constituent parts, including the aromatic rings of the ethoxybenzoyl and methoxyphenyl groups, and the heterocyclic ring of the quinolinone .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy and methoxy groups could affect its solubility, while the aromatic rings could influence its stability .

Scientific Research Applications

Structural and Synthetic Insights

  • Research on isoquinoline derivatives, including those with amide functionalities, has focused on their structural aspects, properties, and the formation of salts and inclusion compounds. For example, studies on N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and related compounds have explored their gel formation abilities and host–guest complexes, which show enhanced fluorescence emissions, indicating potential applications in materials science and sensor technologies (Karmakar, Sarma, & Baruah, 2007).

Biological Activity and Pharmacological Studies

  • The synthesis and study of fluoroquinolone-based 4-thiazolidinones from lead molecules like 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid indicate potential antimicrobial and antibacterial activities. These compounds have been synthesized and analyzed for their biological potentials, highlighting the ongoing interest in developing novel antimicrobial agents (Patel & Patel, 2010).

Potential for Imaging and Diagnostic Applications

  • Certain derivatives have been explored for their potential as positron emission tomography (PET) agents for imaging EGFR, HER2, and HER3 signaling, demonstrating the compound's utility in diagnostic and therapeutic monitoring. The synthesis of these compounds involves complex steps, underscoring the technical challenges and innovations in developing imaging agents (Wang, Gao, & Zheng, 2014).

Antioxidant Properties

  • The study of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) has shown significant antioxidant activity, suggesting the potential of these compounds in mitigating oxidative stress-related conditions (Chkirate et al., 2019).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would depend on the specific biological or chemical context in which it is used .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in fields such as medicinal chemistry or materials science .

properties

IUPAC Name

2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN2O5/c1-3-35-21-9-4-17(5-10-21)26(32)23-15-30(24-13-6-18(28)14-22(24)27(23)33)16-25(31)29-19-7-11-20(34-2)12-8-19/h4-15H,3,16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPWEUAIZBZVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide

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